molecular formula C14H20O2 B7862288 6-(3,5-Dimethylphenoxy)hexan-2-one

6-(3,5-Dimethylphenoxy)hexan-2-one

Cat. No.: B7862288
M. Wt: 220.31 g/mol
InChI Key: LMQZPDNGKPOJDY-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylphenoxy)hexan-2-one is a ketone derivative featuring a hexan-2-one backbone substituted with a 3,5-dimethylphenoxy group at the 6-position. The compound’s structure suggests applications as an intermediate in organic synthesis or agrochemical development, given the prevalence of dimethylphenoxy groups in bioactive molecules (e.g., pesticides and pharmaceuticals) .

Properties

IUPAC Name

6-(3,5-dimethylphenoxy)hexan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-11-8-12(2)10-14(9-11)16-7-5-4-6-13(3)15/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQZPDNGKPOJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCCC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares 6-(3,5-Dimethylphenoxy)hexan-2-one with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications.

Structural and Functional Differences

Key Observations:

Substituent Effects: Electron-Donating Groups: The dimethylphenoxy group in the target compound and triaziflam may enhance stability and modulate reactivity compared to electron-withdrawing groups (e.g., nitro in ). Functional Groups: Esters ( ) and phosphinyl groups ( ) introduce distinct reactivity profiles, such as susceptibility to hydrolysis or participation in coordination chemistry.

Synthetic Methods: High-yield (94%) ester synthesis via reflux ( ) contrasts with solvent-free grinding methods for camphor derivatives (82–86% yields) , highlighting trade-offs between efficiency and reaction conditions.

Pharmaceuticals: Piperidine-pyrimidine-dione derivatives ( ) demonstrate therapeutic relevance, though the target compound’s bioactivity remains unexplored.

Physical and Chemical Properties

  • Melting Points: Methyl 6-(2,5-dimethoxyphenyl)hexanoate (3) has a melting point of 75–77°C , while the target compound’s melting point is unreported. Steric effects from dimethylphenoxy may lower solubility compared to methoxy analogs.

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